molecular formula C12H14N2O B2705870 N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide CAS No. 1183632-82-7

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide

Cat. No.: B2705870
CAS No.: 1183632-82-7
M. Wt: 202.257
InChI Key: XJENLJZJBXGSSC-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide is a chemical compound used in scientific research. It exhibits diverse properties making it valuable for various applications, including drug development and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide typically involves the reaction of cyclopropylamine with pyridine-4-carboxaldehyde, followed by the addition of prop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide
  • N-cyclopropyl-N-(pyridin-3-ylmethyl)prop-2-enamide
  • N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-yn-1-amine

Uniqueness

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and pyridin-4-ylmethyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-12(15)14(11-3-4-11)9-10-5-7-13-8-6-10/h2,5-8,11H,1,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJENLJZJBXGSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=NC=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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